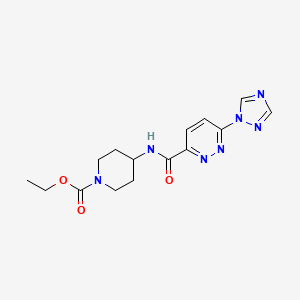

![molecular formula C13H13F3O2 B2357092 1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid CAS No. 1439900-17-0](/img/structure/B2357092.png)

1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

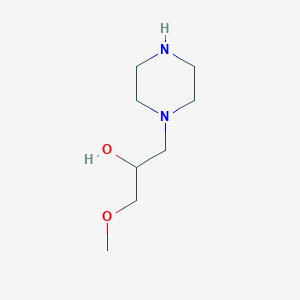

1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid, commonly referred to as TFB-CCA, is a chemical compound that has gained significant attention in both scientific and industrial fields due to its unique physical and chemical properties. It has a molecular formula of C13H13F3O2 and an average mass of 258.236 Da .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring attached to a carboxylic acid group and a benzyl group with a trifluoromethyl substituent .Applications De Recherche Scientifique

Synthesis and Derivatives

- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized from 1,3-dibromoacetone dimethyl ketal, with a key synthesis step transforming the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).

Diagnostic Applications

- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized for use in positron emission tomography as a tumor-avid amino acid (Shoup & Goodman, 1999).

Chemical Transformations

- Additions of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes, even in the presence of a carboxyl derivative, have been shown to introduce nitrogen nucleophiles at the cyclobutane ring, leading to precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).

Structural Studies

- The structures of cis-2-phenylcyclobutanecarboxylic acid and related compounds have been determined using X-ray diffraction, revealing details about the puckering of the cyclobutane ring and bond lengths affected by substituent crowding (Reisner et al., 1983).

Medicinal Chemistry

- A water-soluble boronated amino acid, with potential for use in boron neutron capture therapy, has been developed. The synthesis involved alkylation and Bucherer–Strecker synthesis, followed by hydrogenolysis to remove protecting groups (Das et al., 2000).

Chemical Reactivity

- Studies on the free radical chlorination of cyclobutanecarboxylic acids have extended the understanding of free radical chlorination to carboxyl-substituted carbocyclic systems (Nevill, 1954).

Safety and Hazards

Propriétés

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(17)18)6-1-7-12/h2-5H,1,6-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVJTNAQQRRGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)

![ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2357032.png)